molecular formula C31H38O6 B14860741 Euphorbia factor L22

Euphorbia factor L22

Cat. No.: B14860741
M. Wt: 506.6 g/mol
InChI Key: IZVVCHSPUYTJEM-DAHRBENESA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Euphorbia factor L22 typically involves the extraction from Euphorbia seeds using chromatographic techniques. A two-dimensional liquid chromatographic technology is often employed to isolate this compound . The specific reaction conditions and solvents used in the extraction process can vary, but common solvents include ethanol, methanol, and aqueous solutions .

Industrial Production Methods

Industrial production of this compound is still in its nascent stages, primarily due to the complexity of its extraction and purification processes. The use of advanced chromatographic techniques and optimization of extraction conditions are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Euphorbia factor L22 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize the yield and purity of the products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield various oxidized derivatives of this compound, while reduction reactions may produce reduced forms of the compound .

Scientific Research Applications

Euphorbia factor L22 has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying diterpenoid synthesis and reactivity.

    Biology: Investigated for its role in modulating biological pathways, particularly those involved in inflammation and immune response.

    Medicine: Explored for its potential therapeutic effects in treating inflammatory diseases, cancer, and other conditions.

Mechanism of Action

Euphorbia factor L22 exerts its effects through several molecular targets and pathways. It has been shown to inhibit the activation of the NLRP3 inflammasome, a key component of the immune response. This inhibition is achieved by downregulating NF-κB p65 phosphorylation and subsequent NLRP3 inflammasome expression. Additionally, this compound binds to glucocorticoid receptors, further modulating inflammatory pathways .

Comparison with Similar Compounds

Euphorbia factor L22 is unique among diterpenoids due to its specific molecular structure and biological activities. Similar compounds include other diterpenoids isolated from the Euphorbia genus, such as Euphorbia factor L2 and Euphorbia factor L3. These compounds share some structural similarities but differ in their specific biological activities and therapeutic potentials .

List of Similar Compounds

  • Euphorbia factor L2
  • Euphorbia factor L3
  • Abietanes
  • Ingenanes
  • Lathyranes

Properties

Molecular Formula

C31H38O6

Molecular Weight

506.6 g/mol

IUPAC Name

[(1R,3Z,5R,7S,10E,12S,13S,14S)-1-acetyloxy-10-(hydroxymethyl)-3,6,6,14-tetramethyl-2-oxo-13-tricyclo[10.3.0.05,7]pentadeca-3,10-dienyl] (E)-3-phenylprop-2-enoate

InChI

InChI=1S/C31H38O6/c1-19-15-25-24(30(25,4)5)13-11-23(18-32)16-26-28(20(2)17-31(26,29(19)35)37-21(3)33)36-27(34)14-12-22-9-7-6-8-10-22/h6-10,12,14-16,20,24-26,28,32H,11,13,17-18H2,1-5H3/b14-12+,19-15-,23-16+/t20-,24-,25+,26-,28-,31+/m0/s1

InChI Key

IZVVCHSPUYTJEM-DAHRBENESA-N

Isomeric SMILES

C[C@H]1C[C@]2([C@H]([C@H]1OC(=O)/C=C/C3=CC=CC=C3)/C=C(\CC[C@H]4[C@H](C4(C)C)/C=C(\C2=O)/C)/CO)OC(=O)C

Canonical SMILES

CC1CC2(C(C1OC(=O)C=CC3=CC=CC=C3)C=C(CCC4C(C4(C)C)C=C(C2=O)C)CO)OC(=O)C

Origin of Product

United States

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